

Application of the Grignard Reaction in the Total Synthesis of Dactylol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylol is a sesquiterpenoid marine natural product first isolated from the sea hare Aplysia dactylomela. Its unique bicyclo[6.3.0]undecane skeleton has made it an attractive target for total synthesis, leading to the development of various synthetic strategies. A key challenge in the synthesis of **Dactylol** is the stereoselective construction of the tertiary alcohol moiety and the formation of the eight-membered ring. Organometallic reagents, particularly Grignard reagents and their derivatives, have proven to be invaluable tools in addressing these challenges. This application note details the use of a Grignard-derived organocerium reagent in a pivotal step of the total synthesis of **Dactylol**, as demonstrated in the work of Fürstner and Langemann. While not a direct Grignard addition, this method showcases a common and highly effective application of Grignard reagents as precursors to less basic and more selective organometallic nucleophiles.

The Grignard Reaction: A Versatile Tool in Complex Molecule Synthesis

The Grignard reaction, the addition of an organomagnesium halide to a carbonyl group, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2] In the context of complex natural product synthesis, the high reactivity of Grignard reagents can sometimes lead to side reactions, such as enolization of the carbonyl compound or lack of stereoselectivity. To



mitigate these issues, Grignard reagents are often transmetalated to other metals, such as cerium, to generate organocerium reagents. These reagents, while still highly nucleophilic, are significantly less basic, which often leads to higher yields and improved stereoselectivity in additions to sensitive substrates.

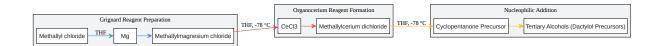
Application in the Total Synthesis of Dactylol

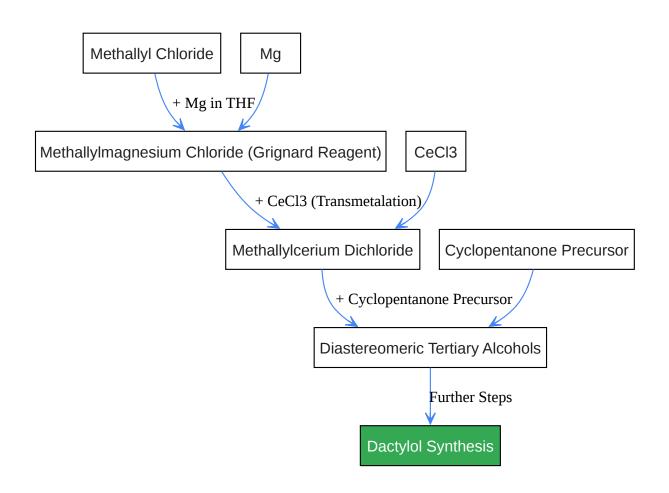
In the concise total synthesis of **Dactylol** reported by Fürstner and Langemann, a key step involves the addition of a methallyl nucleophile to a trans-disubstituted cyclopentanone precursor. To achieve the desired stereoselectivity and avoid unwanted side reactions, a methallylcerium reagent, prepared in situ from the corresponding Grignard reagent, was employed.

Synthetic Pathway Overview

The overall synthetic strategy involves the construction of a cyclopentanone derivative which then undergoes nucleophilic addition by the Grignard-derived organocerium reagent to install the necessary carbon framework for a subsequent ring-closing metathesis to form the eight-membered ring of the **Dactylol** core.







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